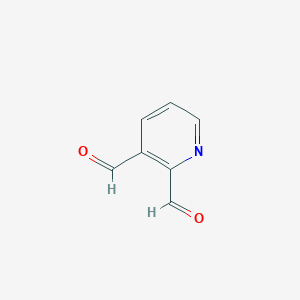

Pyridine-2,3-dicarbaldehyde

概要

説明

Pyridine-2,3-dicarbaldehyde is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals . It’s also known as 2,6-Pyridinedicarboxaldehyde .

Synthesis Analysis

The synthesis of Pyridine-2,3-dicarbaldehyde and its derivatives has been reported in several studies . For instance, one study reported an improved method to make the ligand N,N′ - (pyrazine-2,5-diylbis (methanylylidene))bis (2- (pyridin-2-yl)ethanamine) (L) and the subsequent complexation of this ligand to make the triangular metallo-macrocycles .Molecular Structure Analysis

The molecular structure of Pyridine-2,3-dicarbaldehyde can be analyzed using various methods . The molecule has been found to be octahedral in arrangement, with bipyridine and pyridine forming one triangle and the three carbonyl groups forming the opposite triangle of the octahedron .Chemical Reactions Analysis

The chemical reactions involving Pyridine-2,3-dicarbaldehyde have been studied in the context of electrochemistry . The compound belongs to the class of organic compounds known as aminopyridines and derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridine-2,3-dicarbaldehyde can be analyzed using various methods . For instance, it has been reported that the compound has a boiling point of 152-154 °C/103 mmHg and a melting point of 124-125 °C .科学的研究の応用

Nanocatalysis in Organic Synthesis

Pyridine-2,3-dicarbaldehyde derivatives are utilized in organic synthesis. For instance, a study demonstrated the use of benzene-1,2-dicarbaldehyde in synthesizing pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, employing a one-pot three-component reaction. This synthesis was catalyzed by superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid, highlighting the potential of pyridine derivatives in nanocatalyzed organic synthesis (Maleki, 2014).

Polymerization Processes

Pyridine-2-carbaldehyde imines have been used in atom transfer radical polymerization, particularly in the polymerization of methyl methacrylate. These ligands offer versatility and ease of preparation, contributing to homogeneous reactions and soluble Cu(I) species formation (Haddleton et al., 1997).

Surface Chemistry and Catalysis

In situ FTIR spectroscopy studies have utilized pyridine-3-carbaldehyde to understand interactions with the surface of catalysts like ТiO2 and V-Ti-O. These studies reveal complex formations, providing insights into surface chemistry and catalysis (Popova et al., 2004).

Coordination Chemistry and Material Science

Pyridine-2-carbaldehyde derivatives play a significant role in coordination chemistry. For example, its semicarbazone ligand reacts with metal ions like iron(II) and copper(II), leading to the formation of complexes with distinct electronic, magnetic, and electrochemical properties. This is crucial in the development of new materials and understanding metal-ligand interactions (Garbelini et al., 2008).

Porphyrinoid Chemistry

Pyridine-related subunits derived from pyridine-2,3-dicarbaldehyde are significant in the synthesis of porphyrinoids. These derivatives contribute to the understanding of aromaticity and electron circuits in complex organic molecules, which is essential in organic chemistry and material science (Neya et al., 2015).

Medicinal Chemistry

Pyridine-2,3-dicarbaldehyde derivatives are used in synthesizing various bioactive molecules. For instance, pyridine-containing bisheterocycles have been obtained through Prins-type cyclisation, contributing to the synthesis of alkaloids like anabasine, which are significant in medicinal chemistry (Colin et al., 2014).

Analytical Chemistry

Pyridine-2-carbaldehyde derivatives are utilized as selective reagents in analytical chemistry, particularly in the spectrophotometric determination of metal ions. This application is crucial in environmental and industrial analysis (Gallego et al., 1979).

作用機序

The mechanism of action of Pyridine-2,3-dicarbaldehyde and its derivatives is complex and depends on the specific application . For instance, in the context of medicinal chemistry, Pyridine-2,3-dicarbaldehyde derivatives have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Safety and Hazards

将来の方向性

The future directions for research on Pyridine-2,3-dicarbaldehyde are broad and depend on the specific application . For instance, one study suggested that a larger share of novel pyridine-based drug candidates is expected in the next few years . Another study reported the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, suggesting potential future directions for research .

特性

IUPAC Name |

pyridine-2,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLXLFKRJWZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495283 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4663-93-8 | |

| Record name | Pyridine-2,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

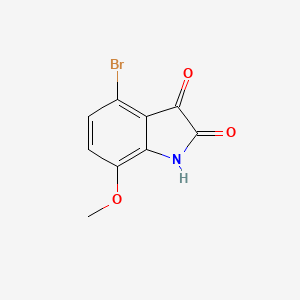

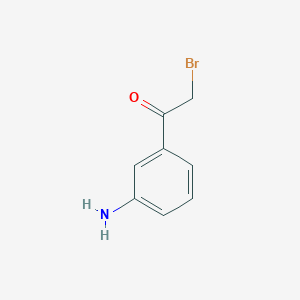

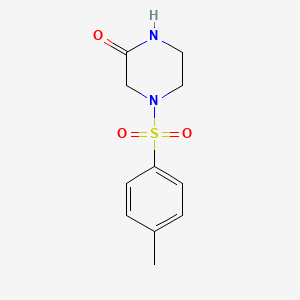

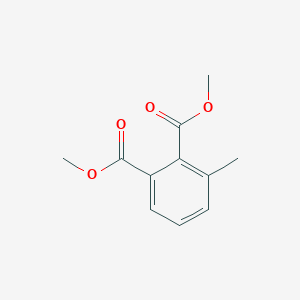

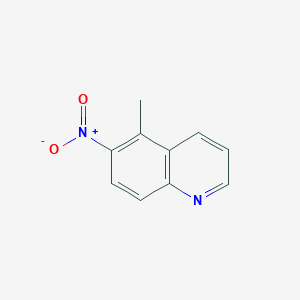

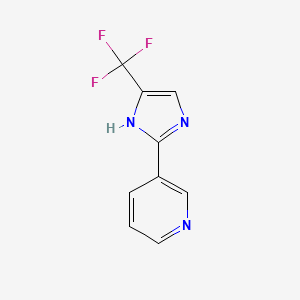

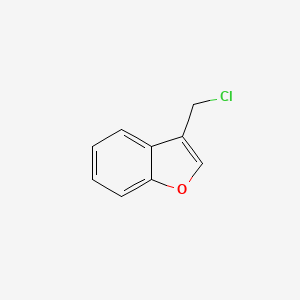

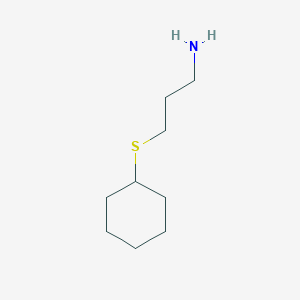

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)

![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)